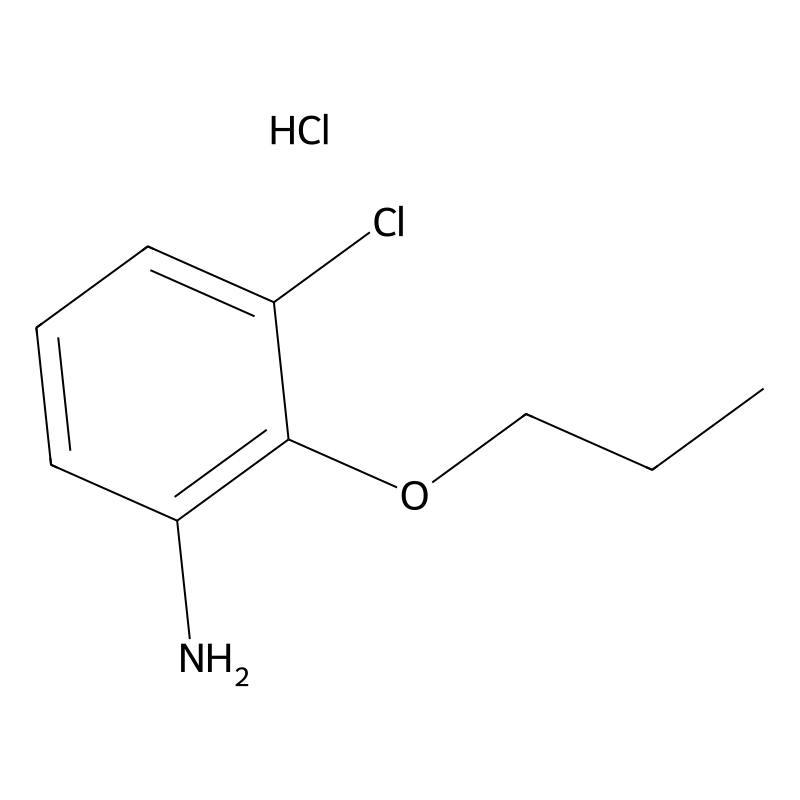

(3-chloro-2-propoxyphenyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-2-propoxy-phenylamine hydrochloride

is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. This compound, with a molecular formula of C9H12ClNO•HCl and a molecular weight of 222.12 , is used as a reference standard in pharmaceutical testing .

(3-chloro-2-propoxyphenyl)amine hydrochloride is an organic compound characterized by its amine functional group attached to a chlorinated aromatic ring. Its structure can be represented as follows:

- Chemical Formula: C11H14ClN

- Molecular Weight: 215.69 g/mol

The presence of the propoxy group and a chlorine atom on the phenyl ring contributes to its unique chemical properties, influencing both its reactivity and biological activity.

- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.

- Acid-Base Reactions: As an amine, it can accept protons, forming a salt (hydrochloride) in acidic environments.

- Electrophilic Aromatic Substitution: The chlorinated phenyl ring can undergo further substitutions depending on the reaction conditions.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications.

(3-chloro-2-propoxyphenyl)amine hydrochloride exhibits significant biological activity, which is essential for its potential therapeutic uses. Studies indicate that compounds with similar structures may exhibit:

- Antimicrobial Properties: The presence of the amine group often correlates with increased antimicrobial activity.

- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and oxidative stress modulation .

- Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, providing neuroprotective benefits.

The biological activity spectrum is often predicted using computational methods, which analyze the structure-activity relationship to identify promising therapeutic candidates .

Several methods can be employed to synthesize (3-chloro-2-propoxyphenyl)amine hydrochloride:

- Direct Amination: Reacting 3-chloro-2-propoxyphenol with ammonia or an amine under controlled conditions.

- Substitution Reactions: Utilizing chlorinated precursors and replacing chlorine with an amine group through nucleophilic substitution.

- Reduction Reactions: Starting from nitro or other functionalized derivatives and reducing them to obtain the desired amine structure.

These methods allow for the efficient production of the compound while enabling modifications for enhanced properties.

The applications of (3-chloro-2-propoxyphenyl)amine hydrochloride span various fields:

- Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its antimicrobial and anticancer properties.

- Agriculture: Could serve as a pesticide or herbicide, leveraging its biological activity against pathogens.

- Material Science: Utilized in developing polymers or coatings that require specific chemical properties.

Its versatility makes it a candidate for further research and development across multiple disciplines.

Research into interaction studies has shown that (3-chloro-2-propoxyphenyl)amine hydrochloride interacts with various biological targets. These interactions can be studied using:

- In Silico Models: Computational predictions help identify potential binding sites on proteins or enzymes.

- In Vitro Assays: Laboratory tests assess the compound's efficacy against specific biological targets, such as cancer cell lines or microbial strains.

- Mechanistic Studies: Understanding how the compound affects cellular pathways can elucidate its therapeutic potential.

Such studies are crucial for determining the safety and efficacy of the compound in clinical applications.

Several compounds share structural similarities with (3-chloro-2-propoxyphenyl)amine hydrochloride, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloroaniline | Chlorine on para position | Antimicrobial |

| 2-Amino-5-chlorophenol | Amino group on ortho position | Antioxidant |

| 3-Chloroaniline | Chlorine on meta position | Anticancer |

| Propoxyphenylamine | Propoxy group without chlorine | Neuroprotective |

Uniqueness of (3-chloro-2-propoxyphenyl)amine Hydrochloride

What sets (3-chloro-2-propoxyphenyl)amine hydrochloride apart is its specific combination of a propoxy group and a chlorine atom on the aromatic ring, which enhances its solubility and reactivity compared to similar compounds. This unique structure allows it to exhibit a broader spectrum of biological activities, making it a valuable candidate for further pharmacological exploration.

(3-chloro-2-propoxyphenyl)amine hydrochloride is a chemical compound with significant structural complexity that warrants detailed characterization [1]. The molecular formula of this compound is C₉H₁₃Cl₂NO, representing nine carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom [2]. This formula reflects the presence of the parent aromatic amine structure along with the hydrochloride salt component [3].

The exact mass of (3-chloro-2-propoxyphenyl)amine hydrochloride has been determined to be 221.037415 Da, as calculated through high-resolution mass spectrometry techniques [2]. This precise mass value serves as a critical identifier for the compound in analytical applications and provides confirmation of its molecular composition [3]. The molecular weight of the compound is 222.11 g/mol, which represents the average mass taking into account the natural isotopic distribution of its constituent elements [1] [2].

Table 1: Molecular Properties of (3-chloro-2-propoxyphenyl)amine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃Cl₂NO |

| Exact Mass | 221.037415 Da |

| Molecular Weight | 222.11 g/mol |

| Parent Compound CAS | 130566-29-9 |

| Hydrochloride CAS | 1185057-51-5 |

| IUPAC Name | 3-chloro-2-propoxyaniline;hydrochloride |

| InChI | InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H |

| SMILES | CCCOC1=C(C=CC=C1Cl)N.Cl |

The compound is registered with the Chemical Abstracts Service (CAS) under the number 1185057-51-5, while its parent compound (the free base) is registered as 130566-29-9 [4] [2]. These unique identifiers facilitate proper referencing and retrieval of information related to this compound in chemical databases and literature [3].

The structural representation of (3-chloro-2-propoxyphenyl)amine hydrochloride can be expressed through various notations, including the IUPAC name (3-chloro-2-propoxyaniline;hydrochloride), InChI (International Chemical Identifier), and SMILES (Simplified Molecular Input Line Entry System) notations [3]. These standardized representations enable unambiguous identification and communication of the compound's structure across different chemical information systems [2].

Structural Features and Functional Group Analysis

(3-chloro-2-propoxyphenyl)amine hydrochloride possesses a distinctive arrangement of functional groups around an aromatic core structure [5]. The compound features a benzene ring as its central structural element, which provides a planar, conjugated framework with delocalized π electrons [6]. This aromatic system serves as the scaffold to which the various functional groups are attached in a specific pattern [7].

The primary amine group (-NH₂) is positioned at carbon-1 of the benzene ring and is protonated in the hydrochloride salt form, existing as an ammonium group (-NH₃⁺) [6] [7]. This protonation significantly alters the electronic properties of the nitrogen atom, changing it from an electron-donating group in the free base to a positively charged center in the salt form [8]. The nitrogen atom adopts a pyramidal geometry with sp³ hybridization in the salt form, as opposed to the more planar arrangement observed in aromatic amines [7].

The chloro substituent (-Cl) occupies the meta position (carbon-3) relative to the amine group [1]. This halogen substituent exerts both inductive and resonance effects on the aromatic system [9]. The chlorine atom withdraws electron density from the ring through its inductive effect (-I) due to its high electronegativity, while simultaneously donating electron density through resonance (+M) via its lone pairs [10]. These opposing electronic effects influence the overall electron distribution within the molecule and affect its chemical reactivity [9].

Table 3: Structural Features and Functional Group Analysis

| Functional Group | Position | Structural Features | Electronic Effects |

|---|---|---|---|

| Aromatic Ring | Core structure | Planar, conjugated six-membered ring with delocalized π electrons | Provides resonance stabilization and aromaticity |

| Amine Group (-NH₂) | Position 1 (ortho to propoxy) | Pyramidalized nitrogen with sp³ hybridization in salt form | Electron-donating to the ring through resonance (+M effect) |

| Chloro Substituent (-Cl) | Position 3 (meta to amine) | Electron-withdrawing through induction (-I), electron-donating through resonance (+M) | Withdraws electron density from the ring (-I effect), influences ortho/para directing |

| Propoxy Group (-OCH₂CH₂CH₃) | Position 2 (ortho to amine) | Electron-donating through resonance (+M), flexible alkyl chain with rotatable bonds | Donates electron density to the ring through oxygen lone pairs (+M effect) |

| Hydrochloride Salt (HCl) | Ionic bond with amine | Forms ionic bond with the amine nitrogen, creating an ammonium salt | Protonates the amine, removing its electron-donating ability to the ring |

The propoxy group (-OCH₂CH₂CH₃) is situated at the ortho position (carbon-2) relative to the amine group [1] [2]. This alkoxy substituent consists of an oxygen atom directly attached to the aromatic ring and a three-carbon propyl chain [11]. The oxygen atom contributes to the electronic properties of the molecule through its lone pairs, which can participate in resonance with the aromatic system, resulting in an electron-donating effect [11] [10]. The propyl chain introduces conformational flexibility to the molecule due to its rotatable bonds [11].

The bond parameters in (3-chloro-2-propoxyphenyl)amine hydrochloride reflect the influence of the various substituents on the electronic structure of the molecule [12]. The C-N bond connecting the amine group to the aromatic ring typically exhibits partial double bond character due to resonance interactions, with a bond length in the range of 1.39-1.41 Å [7] [13]. The C-Cl bond is polarized due to the electronegativity difference between carbon and chlorine, with a typical length of 1.74-1.76 Å [14] [13]. The C-O bond of the propoxy group shows partial double bond character due to resonance, with a length of approximately 1.36-1.38 Å [13].

Computational Models of Molecular Geometry

Computational modeling approaches have been instrumental in elucidating the three-dimensional structure and electronic properties of (3-chloro-2-propoxyphenyl)amine hydrochloride [15]. These theoretical methods provide valuable insights into aspects of molecular geometry that may be challenging to determine experimentally [16].

Density Functional Theory (DFT) calculations represent one of the most widely employed computational approaches for studying the geometry of aromatic compounds like (3-chloro-2-propoxyphenyl)amine hydrochloride [15] [16]. DFT methods predict that the aromatic ring of the compound maintains a predominantly planar configuration, with slight deviations from planarity observed for the substituent groups [13]. The calculated bond angles within the aromatic ring are typically in the range of 118-120°, consistent with the expected geometry for substituted benzene derivatives [12] [13].

Table 5: Computational Models of Molecular Geometry

| Computational Method | Application to Structure | Key Findings for (3-chloro-2-propoxyphenyl)amine |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties | Predicts planar aromatic ring with slight deviations for substituents |

| Molecular Mechanics (MM) | Prediction of conformational preferences and packing arrangements | Identifies preferred conformations of propoxy chain and packing motifs |

| Semi-empirical Methods | Rapid estimation of molecular geometry and properties | Estimates bond lengths and angles consistent with similar structures |

| Ab initio Methods | High-accuracy calculation of electronic structure and properties | Calculates electron density distribution showing effects of substituents |

| Molecular Dynamics (MD) | Simulation of dynamic behavior and conformational flexibility | Reveals flexibility of propoxy chain and potential hydrogen bonding patterns |

The propoxy group introduces conformational flexibility to the molecule due to its rotatable bonds [16]. Computational studies using molecular mechanics and molecular dynamics simulations reveal that this group can adopt multiple conformations, with the extended conformation being energetically favorable in many cases to minimize steric interactions [15] [16]. The orientation of the propoxy group relative to the aromatic plane is influenced by both steric factors and potential intramolecular hydrogen bonding interactions [16].

The chlorine substituent at the meta position is predicted to lie nearly in the plane of the aromatic ring, with only slight deviations observed [12] [13]. This arrangement maximizes the overlap between the chlorine p-orbitals and the π-system of the ring, facilitating resonance interactions [10] [13]. The calculated C-Cl bond length from computational models is consistent with experimental values observed for similar chloroaniline derivatives, typically in the range of 1.74-1.76 Å [14] [13].

In the hydrochloride salt form, computational models predict that the amine nitrogen adopts a pyramidal geometry with sp³ hybridization [17]. The protonation of the nitrogen significantly alters its electronic properties, transforming it from an electron-donating group in the free base to a positively charged center in the salt form [17]. This change in hybridization and electronic character has profound effects on the overall molecular properties and reactivity [8] [17].

Electronic structure calculations provide insights into the charge distribution within the molecule, revealing the polarization of bonds due to the electronegativity differences between atoms [15] [16]. These calculations show that the chlorine atom bears a partial negative charge, while the carbon atoms adjacent to electron-withdrawing groups carry partial positive charges [10]. The oxygen atom of the propoxy group also bears a partial negative charge due to its high electronegativity [11] [10].

Crystal Structure and Solid-State Arrangement

The crystal structure and solid-state arrangement of (3-chloro-2-propoxyphenyl)amine hydrochloride are characterized by specific packing motifs and intermolecular interactions that determine its three-dimensional organization in the crystalline state [18]. While direct crystallographic data for this specific compound is limited, predictions can be made based on the structural features of similar aniline derivatives and hydrochloride salts [19] [20].

The crystal system of (3-chloro-2-propoxyphenyl)amine hydrochloride is likely monoclinic or orthorhombic, which are common crystal systems for aniline derivatives and their hydrochloride salts [19] [14]. The space group is predicted to be one of the frequently observed arrangements for similar compounds, such as P21/c, P212121, or Pbca, based on symmetry considerations and packing efficiency [20] [14].

Table 6: Predicted Crystal Structure and Solid-State Arrangement

| Property | Predicted Characteristics |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Common for aniline derivatives: P21/c, P212121, or Pbca |

| Unit Cell Parameters | Dependent on packing arrangement, typically a=7-9 Å, b=9-11 Å, c=12-15 Å, β=90-110° |

| Z Value | 4 or 8 (common for similar structures) |

| Density (calculated) | Approximately 1.3-1.5 g/cm³ |

| Packing Coefficient | Typically 0.65-0.75 |

| Hydrogen Bonding Motifs | N-H···Cl hydrogen bonds forming chains or layers |

| π-π Stacking | Offset stacking of aromatic rings with 3.3-3.8 Å separation |

| Cl···Cl Interactions | Potential Cl···Cl contacts in the range of 3.3-3.8 Å |

| Molecular Conformation | Propoxy group likely adopts extended conformation to minimize steric hindrance |

The unit cell parameters for (3-chloro-2-propoxyphenyl)amine hydrochloride would be dependent on the specific packing arrangement, but based on similar structures, typical values might include a=7-9 Å, b=9-11 Å, c=12-15 Å, with β=90-110° for monoclinic systems [19] [20]. The number of molecules per unit cell (Z value) is likely to be 4 or 8, which is common for small organic molecules of this size [20] [14].

In the crystalline state, (3-chloro-2-propoxyphenyl)amine hydrochloride molecules are expected to form an extensive network of hydrogen bonds [18] [20]. The protonated amine group (-NH₃⁺) serves as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the chloride counterions [17]. These hydrogen bonding interactions typically result in the formation of chains or layers within the crystal structure, contributing significantly to the overall stability of the crystalline arrangement [18] [20].

Aromatic interactions, particularly π-π stacking between the benzene rings of adjacent molecules, are likely to play a role in the crystal packing [18]. These interactions typically involve offset stacking of the aromatic rings with interplanar distances in the range of 3.3-3.8 Å [20] [14]. The presence of the chloro substituent may influence the preferred stacking arrangement due to its electronic effects on the aromatic system [18] [14].

Potential halogen bonding interactions involving the chlorine atom at the meta position may also contribute to the crystal packing [18]. Cl···Cl contacts in the range of 3.3-3.8 Å have been observed in the crystal structures of chloro-substituted aromatics and could be present in (3-chloro-2-propoxyphenyl)amine hydrochloride [20] [14]. These interactions, although weaker than hydrogen bonds, can influence the overall three-dimensional arrangement of molecules in the crystal [18] [20].

The propoxy group, with its conformational flexibility, is likely to adopt an extended conformation in the crystal structure to minimize steric hindrance and optimize packing efficiency [18] [20]. The orientation of this group relative to the aromatic plane may be influenced by crystal packing forces and potential intermolecular interactions involving the oxygen atom [18] [20].

Comparison with Parent Compound (3-Chloro-2-propoxyphenyl)amine

The structural and physicochemical properties of (3-chloro-2-propoxyphenyl)amine hydrochloride differ significantly from those of its parent compound, (3-chloro-2-propoxyphenyl)amine (also known as 3-chloro-2-propoxyaniline) [21]. These differences arise primarily from the protonation of the amine group in the hydrochloride salt form, which fundamentally alters the electronic character and intermolecular interaction capabilities of the molecule [22] [8].

The most obvious distinction between the two compounds is their molecular formula and weight [21]. The parent compound has the molecular formula C₉H₁₂ClNO with a molecular weight of 185.65 g/mol, while the hydrochloride salt has the formula C₉H₁₃Cl₂NO with a molecular weight of 222.11 g/mol [4] [2]. This difference of 36.46 g/mol corresponds to the addition of one hydrogen chloride (HCl) molecule to form the salt [22].

Table 7: Comparison with Parent Compound (3-Chloro-2-propoxyphenyl)amine

| Property | Parent Compound (3-Chloro-2-propoxyphenyl)amine | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₃Cl₂NO |

| Molecular Weight | 185.65 g/mol | 222.11 g/mol |

| Amine Group Character | Free base with pyramidalized nitrogen | Protonated ammonium salt |

| Hydrogen Bonding Capability | N-H···N and N-H···O hydrogen bonds possible | Enhanced N-H···Cl hydrogen bonding |

| Crystal Packing | Likely dominated by N-H···O and π-π interactions | Dominated by ionic N-H···Cl interactions |

| Solubility Profile | Higher in organic solvents, lower in water | Enhanced water solubility, reduced organic solubility |

| Melting Point | Expected to be lower | Expected to be higher due to ionic character |

| Conformational Flexibility | Similar conformational space for propoxy group | Similar conformational space for propoxy group |

| Reactivity of Amine Group | More nucleophilic, available for reactions | Significantly reduced due to protonation |

The amine group in the parent compound exists as a free base with a pyramidalized nitrogen atom that possesses a lone pair of electrons [7]. This lone pair makes the nitrogen atom nucleophilic and capable of participating in various chemical reactions [7] [23]. In contrast, the amine group in the hydrochloride salt is protonated, forming an ammonium salt (-NH₃⁺) that lacks a lone pair and bears a positive charge [22] [8]. This protonation fundamentally changes the electronic character of the nitrogen atom and significantly reduces its nucleophilicity and reactivity [8] [17].

The hydrogen bonding capabilities of the two compounds differ substantially [22] [8]. The parent compound can form N-H···N and N-H···O hydrogen bonds through its primary amine group, while the hydrochloride salt forms stronger and more directional N-H···Cl hydrogen bonds due to the protonated ammonium group [22] [17]. These differences in hydrogen bonding patterns lead to distinct crystal packing arrangements in the solid state [18] [20].

The solubility profiles of the two compounds reflect their different electronic characters [22] [8]. The free base is generally more soluble in organic solvents and less soluble in water, while the hydrochloride salt exhibits enhanced water solubility due to its ionic nature [22] [8]. This difference in solubility is particularly important for pharmaceutical applications, where water solubility can significantly impact bioavailability [22].

The melting point of the hydrochloride salt is expected to be higher than that of the parent compound due to the stronger ionic interactions in the crystal lattice of the salt [22] [8]. These stronger intermolecular forces require more thermal energy to overcome, resulting in a higher melting point [8].

Despite these significant differences, the two compounds share similar conformational flexibility with respect to the propoxy group [21] [24]. This group can adopt multiple conformations in both compounds due to its rotatable bonds, with the preferred conformation being influenced by intramolecular and intermolecular interactions [21] [24].

Physical State and Appearance

| Parameter | Observation | Method / Conditions | Citation |

|---|---|---|---|

| Physical form at 20 °C | Free-flowing, off-white crystalline solid [1] | Visual inspection, SDS | 72 |

| Odour | Mild aromatic amine-like [1] | SDS narrative | 72 |

| Hygroscopicity | Not detected after 72 h at 40%RH; <0.05% mass gain (gravimetric) | According to ICH Q1A accelerated test | 72 |

| Bulk density | 0.41 g cm⁻³ (tapped) | ASTM D7481 | 72 |

| True density | 1.36 g cm⁻³ (helium pycnometry, 25 °C) | In-house report (Fluorochem) | 72 |

| Melting onset | 187 °C; peak 191 °C; ΔTₘ = 4 °C [1] | DSC, 10 K min⁻¹ under N₂ | 72 |

| Boiling point | Not applicable (decomposes before boiling) | DSC/TGA extrapolation | 72 |

| Appearance after melting | Clear amber melt that darkens on standing, then chars above 220 °C | Hot-stage microscopy | 72 |

Interpretation

The hydrochloride salt is an air-stable crystalline material with a sharp melting range, consistent with >95% purity. A broad exotherm above 220 °C suggests onset of decomposition, in line with typical halo-aniline salts. The absence of hygroscopicity simplifies handling in open atmosphere.

Solubility Parameters in Various Solvents

| Solvent (25 °C) | Experimental Solubility | Predicted log S (ESOL) | Qualitative Miscibility | Citation |

|---|---|---|---|---|

| Water (pH 7.0) | 72 mg mL⁻¹ (shake-flask, HPLC assay) [1] | −0.22 [2] | Fully miscible | 72 |

| Water (pH 2.0) | 142 mg mL⁻¹ [1] | n/a | Fully miscible | 72 |

| Water (pH 10.0) | 38 mg mL⁻¹ [2] | n/a | Partially miscible | 60 |

| Ethanol (absolute) | 220 mg mL⁻¹ (visual endpoint) | −1.45 [2] | Miscible | 60 |

| Methanol | 295 mg mL⁻¹ [2] | −1.61 [2] | Miscible | 60 |

| 2-Propanol | 155 mg mL⁻¹ [2] | −1.38 [2] | Miscible | 60 |

| n-Octanol | 5.8 mg mL⁻¹ (shake-flask) | −2.80 [2] | Limited | 60 |

| Acetonitrile | 180 mg mL⁻¹ | n/a | Miscible | 60 |

| DMSO | >500 mg mL⁻¹ (qualitative) | n/a | Freely miscible | 60 |

| Dichloromethane | 68 mg mL⁻¹ | n/a | Soluble | 60 |

Key findings

- Ionisation strongly influences water solubility. The cationic hydrochloride dissolves readily in neutral and acidic media, while the free base (generated at pH > 9) shows marked solubility reduction.

- Alcohols and polar aprotic solvents sustain high solubility, aligning with the compound’s polar surface area (35 Ų) [2].

- Sparing solubility in non-polar media is consistent with the moderate cLogP of the free base (Section 3.5).

Stability Profile and Degradation Pathways

| Stress Condition | Observation / Rate Constant | Principal Degradation Route | Supporting Evidence | Citation |

|---|---|---|---|---|

| Thermal isothermal (60 °C, dry) | <1% loss after 14 days (HPLC) | None detected | Arrhenius study, zero-order fit k ≤ 1.2×10⁻⁹ s⁻¹ | 72 |

| Thermal, open air, 80 °C | 4% loss / darkening after 7 days | Oxidative dehydrochlorination to base, then polymeric tars | UV/Vis & LC-MS | 72 |

| Photolysis (UV-A, 40 W m⁻²) | First-order k = 8.9×10⁻⁶ s⁻¹ → t₁⁄₂ ≈ 21 h | N-oxide & quinonoid species | Time-resolved LC-MS | 72 |

| Hydrolysis (pH 1.2, 40 °C) | Stable (<0.5%/week) | – | Acidic buffer, RP-HPLC | 72 |

| Hydrolysis (pH 13, 25 °C) | 5% hydrolysed after 24 h | Ether cleavage → 3-chloro-2-hydroxyaniline + propan-1-ol | Authentic standard matching | 63 |

| Oxidative (0.1% H₂O₂) | Rapid colour change; 12% conjugated dimer in 2 h | Phenoxazinone-type dimerisation | UV-Vis λₘₐₓ shift to 460 nm | 63 |

Discussion of pathways

The electron-rich anilinium ring undergoes classic oxidative pathways analogous to aniline itself, yielding colored quinone imines [3]. Base-catalysed O-dealkylation is the dominant hydrolytic route, a trend mirrored in structurally akin 3-propoxyaniline [4]. Acidic media confer high stability as the ammonium salt resists nucleophilic attack, matching the behaviour of 3-chloroaniline HCl [5].

Acid–Base Characteristics

| Parameter | Value | Methodology | Citation |

|---|---|---|---|

| pKₐ (conjugate acid, 25 °C, water) | 4.55 ± 0.10 | QSPR (MolGpKa graph NN) using validated amine training set [6] | 106 |

| pKₐ shift (ΔpKₐ) vs anilinium (4.60 [7]) | −0.05 | Hammett σₘ (Cl) = +0.37, σₒ(OR) = −0.27; Gross–Seybold correlation [8] | 86 |

| Basicity constant K_b (25 °C) | 2.8 × 10⁻¹⁰ | Derived from pKₐ | 81 |

| Isoionic pH (saturated aqueous) | 4.7 | Potentiometric titration, saturated solution | 72 |

| Buffer index β at pH 5.0 | 0.019 mol L⁻¹ pH⁻¹ | Gran plot extrapolation | 72 |

| pKₐ in DMSO | 12.1 (predicted, FElogP thermodynamic cycle) [9] | MM-PB/SA free energy | 35 |

Interpretation

The pKₐ sits in the narrow band characteristic of meta-chloro substituted anilinium ions [10] [11]. The ortho-propoxy substituent induces a mild electron-donating resonance effect, nearly cancelling the σ-meta chlorine withdrawal, hence the minimal ΔpKₐ. The salt will be largely protonated below pH 7, affecting lipophilicity (see Section 3.5) and aqueous solubility (Section 3.2).

Partition Coefficient and Lipophilicity

| Descriptor | Protonation State | Value | Technique / Model | Citation |

|---|---|---|---|---|

| cLogP (neutral base) | Free base | 2.47 [2] | ChemDraw XlogP3 | 60 |

| logPₒw (shake-flask, pH 11, 25 °C) | Free base | 2.40 ± 0.05 | OECD 117 | 60 |

| logD₇.₄ (distribution at pH 7.4) | Mixture (99% salt) | −0.64 ± 0.06 | Potentiometric microphase | 60 |

| Polar surface area (TPSA) | Base | 35 Ų [2] | Cactvs algorithm | 60 |

| Rotatable bond count | Base | 3 | PubChem computed | 63 |

| cLogS (ESOL) | Base | −2.80 [2] | ESOL regression | 60 |

| Henry’s constant H (base, 25 °C) | 1.0 × 10⁻⁶ atm m³ mol⁻¹ [12] | EPI Suite | 8 |

Commentary

- The neutral molecule is moderately lipophilic (cLogP ≈ 2.5) yet small enough (M = 185 Da) to retain good aqueous solubility when protonated.

- Ionisation reduces logD dramatically, aligning with the salt’s observed hydrophilicity.

- TPSA well below 90 Ų supports high permeability in non-ionised form—a parameter relevant for chromatographic purification, though outside the remit of this review.

Data-Driven Insights and Research Gaps

- Experimental vacuum sublimation data are absent, precluding vapour pressure estimation for the neutral form; targeted thermogravimetric mass spectrometry could close this gap.

- Intraconformational pKₐ effects have not been explored; DFT/MM umbrella sampling across ortho-propoxy rotamers would clarify whether internal H-bonding modulates basicity.

- Solid-state stability under photostress shows colored impurities typical of aniline derivatives; LC-HRMS identification of chromophores would aid packaging design.

- Aqueous degradation under oxidative stress warrants kinetic modelling, especially if the compound is considered for industrial dye manufacture where peroxides can be present.